molecular formula C11H11FO3 B13639420 Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate

Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate

Cat. No.: B13639420
M. Wt: 210.20 g/mol
InChI Key: YDUBMRNHRHAUDX-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate is an organic compound with a complex structure that includes a fluorophenyl group, a methyl group, and an oxopropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(2-fluorophenyl)-2-methyl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Produces 3-(2-fluorophenyl)-2-methyl-3-oxopropanoic acid.

    Reduction: Yields 3-(2-fluorophenyl)-2-methyl-3-hydroxypropanoate.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)-2-methyl-3-oxopropanoate
  • Methyl 3-(2-bromophenyl)-2-methyl-3-oxopropanoate
  • Methyl 3-(2-iodophenyl)-2-methyl-3-oxopropanoate

Uniqueness

Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate

InChI

InChI=1S/C11H11FO3/c1-7(11(14)15-2)10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3

InChI Key

YDUBMRNHRHAUDX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1F)C(=O)OC

Origin of Product

United States

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